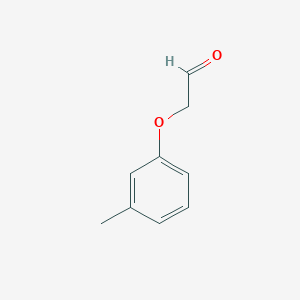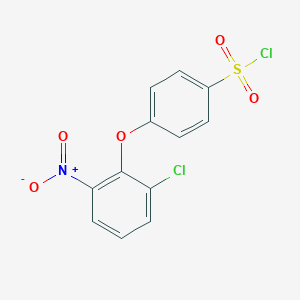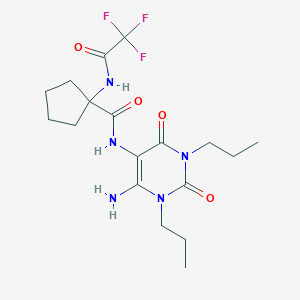
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil is a synthetic compound that has gained attention in scientific research for its potential in drug development. The compound is also known as TFA-CDU or TFA-5'-amino-1',3'-dipropyl-5-(N-trifluoroacetyl) cyclopentene-1-carboxamide-2,4-dione.
Wirkmechanismus
The mechanism of action of TFA-CDU involves the inhibition of thymidylate synthase, an enzyme that is required for the synthesis of DNA. TFA-CDU binds to the active site of thymidylate synthase and inhibits its activity, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
TFA-CDU has been shown to have low toxicity in vitro and in vivo studies. In animal studies, TFA-CDU has been shown to have a half-life of 4-5 hours and is eliminated primarily through the urine. TFA-CDU has also been shown to have low protein binding, which may contribute to its low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
TFA-CDU has several advantages for lab experiments. It has low toxicity, which makes it suitable for in vitro and in vivo studies. It is also stable under physiological conditions, which allows for its use in cell culture and animal studies. However, the synthesis method for TFA-CDU is complex and requires expertise in organic chemistry. TFA-CDU is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
TFA-CDU has potential in the development of new anti-cancer and antiviral drugs. Future research could focus on optimizing the synthesis method for TFA-CDU to make it more cost-effective. Further studies could also investigate the potential of TFA-CDU in combination with other drugs for the treatment of cancer and viral infections. Additionally, the mechanism of action of TFA-CDU could be further elucidated to better understand its potential in drug development.
Wissenschaftliche Forschungsanwendungen
TFA-CDU has been studied for its potential as an anti-cancer agent. In vitro studies have shown that TFA-CDU inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. TFA-CDU has also been studied for its potential in the treatment of viral infections, such as HIV and hepatitis C.
Eigenschaften
CAS-Nummer |
161918-62-3 |
|---|---|
Produktname |
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil |
Molekularformel |
C18H26F3N5O4 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H26F3N5O4/c1-3-9-25-12(22)11(13(27)26(10-4-2)16(25)30)23-14(28)17(7-5-6-8-17)24-15(29)18(19,20)21/h3-10,22H2,1-2H3,(H,23,28)(H,24,29) |
InChI-Schlüssel |
YAGKZWAZPKFHBU-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2(CCCC2)NC(=O)C(F)(F)F)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2(CCCC2)NC(=O)C(F)(F)F)N |
Synonyme |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1-[(trifluoroacetyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

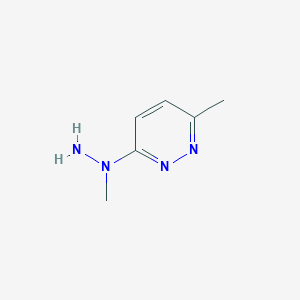
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
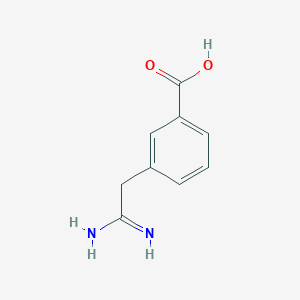
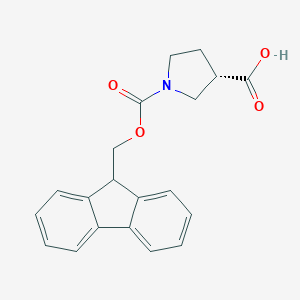
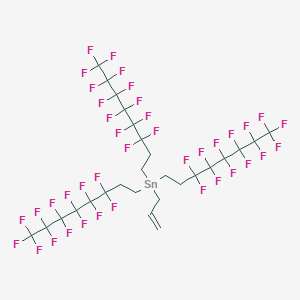
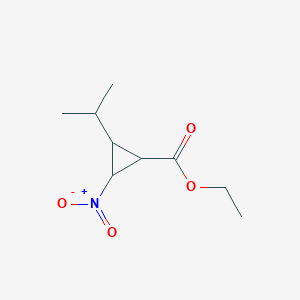
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
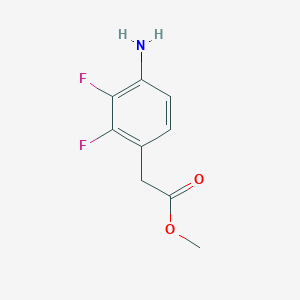
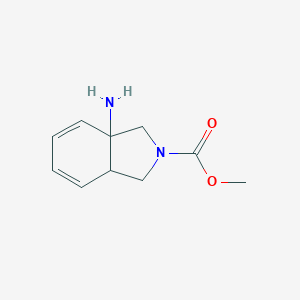
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
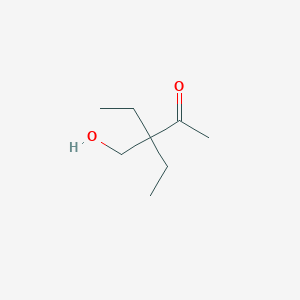
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
